molecular formula C16H12N4OS2 B14106863 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide

2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide

Cat. No.: B14106863
M. Wt: 340.4 g/mol
InChI Key: CWAXNMSUGFFZRM-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide is a complex organic compound that features both benzothiazole and indazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Formation of Indazole Moiety: The indazole ring is usually formed by the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the benzothiazole and indazole moieties through a thioether linkage, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-ylthio)succinic acid
  • 2-(benzo[d]thiazol-2-yl)acetic acid ethyl ester

Uniqueness

2-(benzo[d]thiazol-2-ylthio)-N-(1H-indazol-6-yl)acetamide is unique due to its combined benzothiazole and indazole structures, which confer distinct biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H12N4OS2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1H-indazol-6-yl)acetamide

InChI

InChI=1S/C16H12N4OS2/c21-15(18-11-6-5-10-8-17-20-13(10)7-11)9-22-16-19-12-3-1-2-4-14(12)23-16/h1-8H,9H2,(H,17,20)(H,18,21)

InChI Key

CWAXNMSUGFFZRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)C=NN4

Origin of Product

United States

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